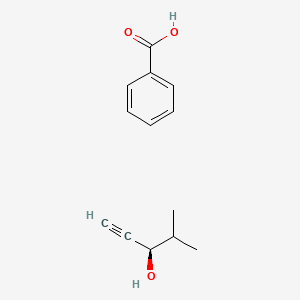

benzoic acid;(3R)-4-methylpent-1-yn-3-ol

Description

Properties

CAS No. |

476685-26-4 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

benzoic acid;(3R)-4-methylpent-1-yn-3-ol |

InChI |

InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1 |

InChI Key |

CAJRSYKIWDLSME-ZCMDIHMWSA-N |

Isomeric SMILES |

CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational Significance of Benzoic Acid in Modern Organic Chemistry Research

Benzoic acid, the simplest aromatic carboxylic acid, is a cornerstone of organic chemistry, serving as a vital precursor and building block in a multitude of synthetic applications. wikipedia.orgnewworldencyclopedia.org Its significance extends from industrial-scale production of chemicals to its role in the development of pharmaceuticals, polymers, and advanced materials. nbinno.comthechemco.com

Commercially, benzoic acid is a key intermediate in the synthesis of numerous organic substances. wikipedia.orgthechemco.com A significant portion of its industrial use is dedicated to the production of phenol (B47542) and caprolactam, essential monomers for nylon synthesis. wikipedia.orgthechemco.com Furthermore, it is the starting material for producing benzoyl chloride, a crucial reagent for manufacturing dyes, perfumes, and pesticides. newworldencyclopedia.orgnbinno.com Its salts, such as sodium benzoate (B1203000), are widely used as food preservatives due to their ability to inhibit the growth of molds, yeasts, and some bacteria. wikipedia.orgnewworldencyclopedia.orgacs.org

In medicinal chemistry, the benzoic acid scaffold is a constituent of various active pharmaceutical ingredients (APIs) and is used in topical antifungal treatments like Whitfield's ointment. wikipedia.orgnbinno.com Its derivatives, known as benzoates, are also employed in the production of plasticizers, which are essential additives for polymers. wikipedia.orgnewworldencyclopedia.org The compound's ability to participate in reactions at both its carboxylic group and its aromatic ring makes it exceptionally versatile for creating complex molecular architectures. nbinno.comturito.com This versatility is also leveraged in coordination chemistry, where benzoic acid and its derivatives act as ligands to form metal-organic frameworks (MOFs) and coordination polymers with diverse structures and potential applications in gas storage and catalysis. rsc.orgrsc.orgglobethesis.com

Table 1: Physicochemical Properties of Benzoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆O₂ or C₆H₅COOH |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 122.4 °C (395 K) |

| Boiling Point | 249 °C (522 K) |

| Solubility in Water | Poorly soluble in cold water, highly soluble in hot water |

| Acidity (pKa) | 4.21 |

Data sourced from multiple references. newworldencyclopedia.orgturito.comvedantu.com

Table 2: Key Applications of Benzoic Acid in Chemical Synthesis

| Application Area | Specific Use | Reference |

|---|---|---|

| Industrial Chemicals | Precursor to phenol and caprolactam | wikipedia.org |

| Reagent Synthesis | Production of benzoyl chloride | newworldencyclopedia.orgnbinno.com |

| Food Industry | Preservative (as sodium benzoate) | wikipedia.orgbritannica.com |

| Polymer Chemistry | Precursor to benzoate plasticizers | wikipedia.orgnewworldencyclopedia.org |

| Pharmaceuticals | Component of antifungal ointments | wikipedia.orgthechemco.com |

| Materials Science | Ligand in Metal-Organic Frameworks (MOFs) | rsc.orgrsc.org |

Role of 3r 4 Methylpent 1 Yn 3 Ol As a Chiral Building Block in Stereoselective Synthesis

(3R)-4-methylpent-1-yn-3-ol is a chiral propargyl alcohol that serves as a valuable building block in stereoselective synthesis. rsc.orgresearchgate.net Chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex target molecules with specific three-dimensional arrangements, a critical requirement in modern drug discovery and development. nih.govresearchgate.net The presence of a defined stereocenter (the 'R' configuration at carbon-3) allows chemists to introduce chirality into a molecule from the outset, avoiding the need for difficult separation of stereoisomers later in the synthesis. nih.gov

The utility of this compound lies in its multifunctional nature. It contains a terminal alkyne, a secondary alcohol, and a chiral center, all of which can be manipulated selectively. nih.gov The terminal alkyne can act as a nucleophile in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. rsc.org The propargyl alcohol moiety is a versatile functional group that can be transformed into other structures, such as cis- or trans-allylic alcohols. rsc.orgnih.gov

The synthesis of enantiomerically pure propargyl alcohols like (3R)-4-methylpent-1-yn-3-ol is a significant area of research. researchgate.net Methods for their preparation include the asymmetric addition of alkynes to aldehydes and base-induced elimination protocols. rsc.orgnih.gov Once obtained, these chiral alcohols are employed in the total synthesis of biologically active natural products. rsc.orgresearchgate.net For instance, chiral propargyl alcohols are key intermediates in the synthesis of compounds such as (+)-Sapinofuranone B and have been applied in the development of cytotoxic agents. rsc.orgresearchgate.net The defined stereochemistry is crucial as it dictates the biological activity of the final product. nih.govjuniperpublishers.com

Table 3: Properties of 4-Methylpent-1-yn-3-ol

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₀O |

| Molar Mass | 98.14 g/mol |

| CAS Number | 565-68-4 |

| Chirality | Exists as (R) and (S) enantiomers |

Data sourced from PubChem. nih.gov

Conceptual Frameworks for Interdisciplinary Research Involving Carboxylic Acids and Chiral Alkynes

Contemporary Approaches to Benzoic Acid Synthesis

The synthesis of benzoic acid can be broadly categorized into industrial-scale production, primarily for commercial purposes, and laboratory-scale methods often employed for academic and research settings. Recent advancements have also paved the way for more sustainable and environmentally benign synthetic strategies.

Industrial-Scale Oxidation Routes from Aromatic Hydrocarbons

The commercial production of benzoic acid is predominantly achieved through the liquid-phase air oxidation of toluene. alfa-chemistry.com This process is favored due to the low cost and abundance of toluene. The reaction is typically catalyzed by a mixture of cobalt and manganese salts, such as naphthenates or acetates. alfa-chemistry.comresearchgate.net The oxidation is carried out at elevated temperatures and pressures to ensure an efficient conversion.

The reaction proceeds through a free-radical chain mechanism, where the catalyst facilitates the formation of a benzyl (B1604629) radical, which then reacts with oxygen to form a peroxy radical. Subsequent steps lead to the formation of benzaldehyde (B42025) as an intermediate, which is further oxidized to benzoic acid. While this method is highly efficient, byproducts such as benzyl alcohol and benzyl benzoate (B1203000) can also be formed, which may require further purification steps to obtain high-purity benzoic acid. researchgate.net

Another industrial route, though less common now, involves the oxidation of cumene (B47948). In the Dow process for producing phenol (B47542), cumene is first oxidized to cumene hydroperoxide, which is then cleaved to yield phenol and acetone. wikipedia.org A variation of this process can be directed to produce benzoic acid.

| Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Toluene | Cobalt/Manganese Naphthenates | 130-165 | ~15 | ~90 |

| Cumene | Cobalt Salts | 150-170 | ~10 | ~90 |

Laboratory-Scale Preparation via Grignard Reagents and Carbonylation

In a laboratory setting, a common and reliable method for the synthesis of benzoic acid involves the use of a Grignard reagent. chemistry-online.com This multi-step synthesis typically begins with the reaction of an aryl halide, such as bromobenzene, with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form phenylmagnesium bromide. chemistry-online.comwikipedia.org

The freshly prepared Grignard reagent is then reacted with a source of carbon dioxide, most conveniently solid carbon dioxide (dry ice). miracosta.edu The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of the carbon dioxide in a carboxylation reaction, forming a magnesium carboxylate salt. quora.com The final step involves the protonation of this salt with a strong acid, such as hydrochloric acid, in an aqueous workup to yield benzoic acid, which can then be purified by recrystallization. youtube.com This method is particularly instructive for undergraduate organic chemistry labs as it demonstrates the formation and reactivity of organometallic reagents. youtube.com

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Grignard Reagent Formation | Bromobenzene, Magnesium, Anhydrous Diethyl Ether | To form phenylmagnesium bromide |

| 2. Carbonylation | Phenylmagnesium Bromide, Solid Carbon Dioxide (Dry Ice) | To form the magnesium carboxylate salt |

| 3. Acidic Workup | Hydrochloric Acid, Water | To protonate the salt and isolate benzoic acid |

Sustainable and Catalytic Strategies for Benzoic Acid Production

In line with the principles of green chemistry, significant research efforts have been directed towards developing more sustainable methods for benzoic acid synthesis. These approaches aim to utilize renewable feedstocks, employ environmentally benign catalysts, and operate under milder reaction conditions.

One promising strategy involves the biocatalytic production of benzoic acid. nih.gov This can be achieved through the use of engineered microorganisms, such as Escherichia coli, which are metabolically engineered to convert renewable starting materials like L-phenylalanine or even glucose into benzoic acid. nih.govnih.gov These biotransformation processes occur under mild aqueous conditions and avoid the use of harsh chemicals and high energy consumption associated with traditional chemical synthesis.

Another avenue of research focuses on the catalytic transformation of biomass-derived platform chemicals. For instance, benzoic acid can be synthesized from coumalic acid, which is derivable from biomass, through a Diels-Alder reaction followed by decarboxylation. rsc.org Additionally, methods are being developed for the conversion of lignocellulosic biomass into valuable aromatic chemicals, including benzoic acid, through catalytic pyrolysis and subsequent oxidation steps. researchgate.net The use of novel catalytic systems, such as copper(I) oxide in subcritical water, also represents a green and efficient method for the decarboxylation of other compounds to produce benzene (B151609), which can then be a feedstock for benzoic acid, or potentially for the direct synthesis of benzoic acid under modified conditions. rsc.org

Benzoic Acid as a Promotor and Catalyst in Asymmetric Synthesis

Beyond its role as a synthetic target, benzoic acid has gained recognition as a versatile and effective organocatalyst or co-catalyst in a variety of organic transformations, particularly in the field of asymmetric synthesis. researchgate.netbeilstein-journals.org

Organocatalytic Applications and Reaction Rate Enhancement

Benzoic acid can function as a weak Brønsted acid catalyst, facilitating reactions through the activation of substrates via hydrogen bonding. researchgate.net This catalytic activity is particularly evident in reactions involving carbonyl compounds and other species with hydrogen bond accepting capabilities. By forming hydrogen bonds, benzoic acid can increase the electrophilicity of a substrate, making it more susceptible to nucleophilic attack. This mode of activation can lead to significant enhancements in reaction rates under mild conditions.

The catalytic efficiency of benzoic acid and its derivatives can often be tuned by modifying the substituents on the aromatic ring, which in turn alters the acidity (pKa) of the carboxylic acid group. This allows for the optimization of the catalyst for specific reactions and substrates.

Catalytic Role in Proline-Catalyzed Asymmetric Michael Additions

A notable example of benzoic acid's role as a co-catalyst is in the L-proline-catalyzed asymmetric Michael addition of ketones to nitroolefins. researchgate.net In these reactions, the addition of benzoic acid has been observed to significantly accelerate the reaction rate and, in some cases, improve the stereoselectivity. researchgate.net

Mechanistic studies, including density functional theory (DFT) calculations, have elucidated the multifaceted role of benzoic acid in this catalytic cycle. researchgate.net It is proposed that benzoic acid acts as a proton shuttle, facilitating the tautomerization of the imine intermediate to the catalytically active enamine. Furthermore, benzoic acid is believed to activate the nitroolefin electrophile through hydrogen bonding, lowering the energy of the transition state for the carbon-carbon bond-forming step. researchgate.net This dual activation, assisting in both the formation of the nucleophile and the activation of the electrophile, accounts for the observed rate enhancement. The interplay between proline, the substrates, and benzoic acid creates a highly organized transition state that dictates the stereochemical outcome of the reaction. rsc.org

Influence on Enantioselectivity and Diastereoselectivity in Amine-Catalyzed Reactions

Benzoic acid has been identified as a highly effective co-catalyst in amine-catalyzed reactions, where it can significantly influence the stereochemical outcome, enhancing both enantioselectivity and diastereoselectivity. Its role is particularly pronounced in reactions such as the Michael addition of aldehydes or ketones to nitroolefins.

Theoretical and experimental studies have shown that benzoic acid can accelerate these reactions, even when used in catalytic amounts. For instance, in the Michael reaction between ketones and nitroolefins catalyzed by L-proline, benzoic acid and its derivatives have been observed to greatly accelerate the reaction. The effectiveness of substituted benzoic acids has been correlated with their pKa values and the electronic and steric effects of the substituents. This suggests that the acidity of the co-catalyst is a crucial factor in its ability to improve reaction yields and stereoselectivities.

Density Functional Theory (DFT) calculations have provided insights into the role of benzoic acid in these transformations. It is proposed that benzoic acid forms a hydrogen bond with the nitrogen atom of the amine catalyst. This interaction facilitates the formation of the enamine intermediate and subsequently lowers the activation energy of the transition state, leading to an increased reaction rate. The stereoselectivity is often dictated by the steric hindrance of the catalyst's substituent groups, and benzoic acid's role is to enhance the rate at which the favored diastereomer is formed.

| Benzoic Acid Derivative | Effect on Reaction | Key Influencing Factors |

|---|---|---|

| Benzoic Acid | Accelerates reaction significantly | pKa value |

| p-Substituted Benzoic Acids | Yield improvement correlated with pKa | pKa value |

| m/o-Substituted Benzoic Acids | Yield improvement | pKa value, electronic effects, steric effects |

Mechanistic Investigations of Proton Transfer and Substrate Activation by Benzoic Acid

The mechanistic role of benzoic acid in amine-catalyzed reactions extends beyond simple rate acceleration. It actively participates in the reaction mechanism through proton transfer and substrate activation. In the proline-catalyzed asymmetric Michael addition, DFT studies have elucidated a dual role for benzoic acid in the formation of the nitroalkane product. nih.gov

Firstly, benzoic acid acts as a proton shuttle, assisting in the proton transfer steps of the catalytic cycle. For example, in the formation of the enamine from the imine intermediate, benzoic acid can facilitate the necessary proton transfers, thereby lowering the energy barrier for this key step.

Transition Metal-Mediated Asymmetric Transformations

Benzoic acid and its derivatives can also play a crucial role in asymmetric transformations catalyzed by transition metal complexes. They can act as nucleophiles, ligands, or additives, influencing the efficiency and stereoselectivity of these reactions.

Involvement in Asymmetric Ring Opening (ARO) of Epoxides

Benzoic acid can serve as an effective oxygen-containing nucleophile in the asymmetric ring opening (ARO) of meso-epoxides. This reaction is a valuable method for the synthesis of enantiomerically enriched vicinal difunctionalized compounds. The desymmetrization of meso-epoxides with benzoic acid can be catalyzed by chiral metal complexes, particularly metal-salen complexes. For example, Co-salen complexes have been shown to catalyze the ARO of meso-epoxides with benzoic acid to generate chiral monoesters. mdpi.com

The enantioselectivity of these reactions can be influenced by the structure of the chiral catalyst and the reaction conditions. While some catalyst systems provide modest enantiomeric excess (ee), others can achieve high levels of stereocontrol. For instance, the ring opening of cyclohexene (B86901) oxide with benzoic acid has been reported to yield (1R-trans)-1,2-cyclohexanediol monobenzoate with high enantiomeric purity when using specific chiral Brønsted acid organocatalysts. acs.org

The mechanism of the metal-catalyzed ARO of epoxides is believed to involve the activation of the epoxide by the Lewis acidic metal center, followed by the nucleophilic attack of the benzoate. The chiral environment provided by the ligand around the metal center dictates the facial selectivity of the nucleophilic attack, leading to the observed enantioselectivity.

| Epoxide Substrate | Catalyst Type | Product | Reported Enantioselectivity |

|---|---|---|---|

| Cyclohexene Oxide | Chiral Co-salen complex | (1R,2R)-2-hydroxycyclohexyl benzoate | Moderate to high ee |

| meso-Epoxides | Chiral Cr-salen complex | Chiral monoesters | Variable ee |

| Cyclohexene Oxide | Chiral Brønsted acid | (1R-trans)-1,2-cyclohexanediol monobenzoate | High enantiomeric purity acs.org |

Ligand and Additive Effects in Chiral Metal Complex Catalysis

While benzoic acid itself is not a common chiral ligand, its derivatives are frequently used to construct more complex chiral ligands for transition metal catalysis. The carboxylate group can act as a coordinating moiety, and the benzene ring can be functionalized to create a specific chiral environment around the metal center.

More directly, benzoic acid can act as an additive in reactions catalyzed by chiral metal complexes, where it can influence the catalytic activity and stereoselectivity. For instance, in some palladium-catalyzed C-H activation reactions, carboxylic acids are used as co-catalysts or additives. They are thought to participate in the protonolysis of a metal-carbon bond in a concerted metalation-deprotonation (CMD) mechanism. While chiral phosphoric acids are more commonly employed for inducing enantioselectivity in these systems, the principles of Brønsted acid assistance are relevant. The presence of an acidic additive like benzoic acid can modulate the reactivity of the catalytic species and the intermediates in the catalytic cycle, which in turn can have an effect on the stereochemical outcome of the reaction.

Brønsted Acid Synergism and Hydrogen Bonding Interactions

Benzoic acid, as a Brønsted acid, can engage in synergistic interactions with other acidic catalysts, leading to enhanced reactivity and unique catalytic cycles. These interactions are often mediated by hydrogen bonding.

Formation and Reactivity of Phosphoric Acid-Based Heterodimers with Benzoic Acid

A notable example of Brønsted acid synergism is the formation of heterodimers between chiral phosphoric acids (CPAs) and carboxylic acids, such as benzoic acid. Spectroscopic studies, including NMR, have confirmed the formation of stable heterodimeric species in solution through hydrogen bonding between the phosphoric acid and the carboxylic acid. thieme-connect.com

This cooperative activation has been exploited in novel catalytic cycles. For instance, the heterodimer formed between the chiral phosphoric acid TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) and benzoic acid has been successfully employed as a catalyst for the enantioselective carboxylysis of meso-aziridines. This reaction was previously challenging for asymmetric Brønsted acid catalysis. The heterodimeric catalyst not only promotes the ring-opening of the aziridine (B145994) with benzoic acid but also protects the phosphoric acid catalyst from being alkylated and deactivated by the reactive aziridine substrate. This approach has led to the formation of chiral 1,2-aminoalcohol derivatives in excellent enantiomeric ratios. thieme-connect.com

This synergistic catalysis based on the self-assembly of two different Brønsted acids opens up new avenues for the design of cooperative catalytic systems for asymmetric synthesis.

Stereoselective Transformations Facilitated by Benzoic Acid Derivatives

Benzoic acid and its derivatives play a crucial role in advancing stereoselective transformations, acting as key reactants, intermediates, or catalytic additives. Their utility is particularly evident in the construction of complex chiral molecules, where precise control over stereochemistry is paramount. This section explores two significant areas: the use of benzoic acid as a facilitator in organocatalyzed asymmetric halolactonization and the role of benzoic acid derivatives as precursors in the synthesis of valuable chiral phthalide (B148349) and isobenzofuranone scaffolds. These methodologies highlight the versatility of the benzoic acid motif in modern asymmetric synthesis.

Asymmetric halolactonization is a powerful method for the synthesis of optically active halogenated lactones from achiral alkenoic acids. While the reaction has been known for decades, achieving high enantioselectivity through catalysis has been a significant challenge. Recent breakthroughs in organocatalysis have provided elegant solutions, and benzoic acid has emerged as a key additive for enhancing stereoselectivity in certain systems.

A notable example is the asymmetric chlorolactonization of 4-aryl-substituted-4-pentenoic acids catalyzed by cinchona alkaloid derivatives, such as (DHQD)₂PHAL. acs.orgnih.gov In this system, the addition of benzoic acid was found to be crucial for achieving high levels of enantioselectivity. Initial studies without the additive yielded the desired chlorolactone with moderate stereocontrol. However, the introduction of one equivalent of benzoic acid significantly improved the enantiomeric excess (ee). acs.orgnih.gov

The precise role of benzoic acid is multifaceted. One proposed function is to ensure the protonation of the cinchona alkaloid catalyst, which facilitates the formation of a hydrogen-bond-mediated complex between the catalyst and the halogenating agent (e.g., a dichlorohydantoin). acs.orgnih.gov This protonation may be especially important as the reaction progresses and the acidic starting material is consumed. acs.orgnih.gov Another hypothesis suggests that benzoic acid may protonate the carbonyl group of the halogenating agent, thereby activating it and facilitating the transfer of the electrophilic halogen to the substrate or the catalyst. acs.orgnih.gov

Mechanistic studies indicate that the reaction proceeds via a complex where the catalyst, substrate, and halogen source are brought into close proximity, allowing for facial-selective halogen transfer and subsequent lactonization. nih.gov The presence of benzoic acid, in conjunction with an optimized solvent system, was shown to boost the enantioselectivity of the chlorolactonization of 4-phenyl-4-pentenoic acid from 83% ee to 89% ee. nih.gov This methodology has been successfully applied to a range of pentenoic acid substrates with various aryl substituents, consistently yielding chiral chlorolactones with good to excellent enantioselectivities. acs.org

Chiral phthalides and isobenzofuranones are prevalent structural motifs in a vast number of natural products and pharmacologically active compounds. Benzoic acid derivatives serve as indispensable starting materials for the stereoselective synthesis of these valuable scaffolds. Methodologies range from organocatalyzed reactions to transition metal-catalyzed C-H activation and cyclization cascades.

One advanced organocatalytic approach involves the atroposelective synthesis of N-aryl phthalimides, which are structurally related to phthalides, from benzoic acid derivatives. bohrium.comresearchgate.net This method utilizes a chiral N-heterocyclic carbene (NHC) catalyst to facilitate the reaction between a substituted benzoic acid and an aniline (B41778) derivative. The process involves the in-situ activation of a phthalamic acid intermediate, followed by an NHC-catalyzed atroposelective amidation that proceeds under mild conditions to afford axially chiral phthalimides in high yields and excellent enantioselectivities. bohrium.comresearchgate.net

Another strategy for accessing chiral phthalides is through the organocatalyzed asymmetric bromolactonization of stilbene-type carboxylic acids, which are derivatives of benzoic acid. researchgate.netscispace.com Using a chiral thiourea (B124793) or diaminomethylenemalononitrile organocatalyst, these substrates undergo a 5-exo-bromolactonization to furnish chiral 3-substituted phthalides with high optical purity. researchgate.net

Furthermore, the catalytic asymmetric synthesis of 3-aryl phthalides can be achieved from 2-formylbenzoates (derivatives of benzoic acid) through a sequential arylation-lactonization reaction. rsc.org This process employs a chiral amino naphthol ligand in the presence of a zinc reagent to control the enantioselective arylation of the aldehyde group, which is followed by a spontaneous lactonization to yield the chiral phthalide. rsc.org Computational studies have also explored the mechanism of NHC-catalyzed asymmetric C-O bond construction between benzoic acid and o-phthalaldehyde (B127526) to form phthalidyl esters, highlighting the key non-covalent interactions that govern the stereoselectivity. nih.gov

These examples demonstrate the central role of benzoic acid derivatives as versatile precursors for the construction of complex, stereodefined heterocyclic systems like phthalides and isobenzofuranones. The development of novel catalytic systems continues to expand the toolkit available to synthetic chemists for accessing these important chiral scaffolds.

Enantioselective Access to Chiral Propargylic Alcohol Systems

The generation of the chiral center in propargylic alcohols with high enantiopurity is a primary challenge. Various synthetic strategies have been developed to achieve this, ranging from asymmetric catalysis to biocatalytic methods.

Chiral Pool and Stereospecific Synthesis Routes

Chiral pool synthesis utilizes readily available enantiopure starting materials, typically from natural sources, to construct target molecules. While effective for many compounds, the application of this strategy can be limited by the availability of a suitable chiral precursor that matches the required stereochemistry and carbon skeleton. An alternative approach involves substrate-controlled reactions, where an existing stereocenter in the molecule directs the formation of a new one. However, in the context of synthesizing (3R)-4-methylpent-1-yn-3-ol from an achiral aldehyde like isobutyraldehyde, substrate control is not applicable for the initial stereocenter formation. Instead, reagent-controlled methods, where a chiral reagent or catalyst dictates the stereochemical outcome, are essential. nih.gov The versatility of these methods has been enhanced by the development of chiral alkynylating agents that can overcome challenges in substrate-controlled additions to aldehydes. nih.gov

Asymmetric Grignard Reactions and Other Carbonyl Additions

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org The asymmetric variant of the Grignard reaction, for instance, provides a powerful method for accessing chiral alcohols. nih.gov The synthesis of chiral tertiary alcohols through the addition of Grignard reagents to prochiral ketones has been well-established, employing chiral ligands to induce enantioselectivity. nih.govrsc.org

This principle is extended to the synthesis of chiral secondary alcohols. For (3R)-4-methylpent-1-yn-3-ol, this would involve the addition of an ethynylmagnesium halide (an alkynyl Grignard reagent) to isobutyraldehyde. The stereochemical outcome is controlled by a chiral ligand that coordinates to the magnesium atom, creating a chiral environment that favors the formation of one enantiomer over the other. A range of ligands, including those derived from 1,2-diaminocyclohexane (DACH), have been developed to provide high enantiomeric excess (ee) for a variety of substrates. rsc.orgresearchgate.net The modular nature of this "3-disconnection approach" allows for the construction of molecular complexity from simple, inexpensive starting materials. nih.gov

Catalytic Asymmetric Additions to Terminal Alkynes

Catalytic asymmetric addition of terminal alkynes to aldehydes is one of the most direct and efficient methods for synthesizing chiral propargylic alcohols. researchgate.net This approach avoids the use of stoichiometric chiral reagents and often proceeds under mild conditions. A leading methodology developed by Carreira and coworkers utilizes a catalyst system comprising zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.orgorganic-chemistry.org This system facilitates the addition of terminal alkynes to a broad range of aldehydes with high yields and excellent enantioselectivities, often exceeding 99% ee. organic-chemistry.org The reaction is practical and robust, tolerating air and moisture, and uses readily available starting materials without the need for pre-formation of metal acetylides. organic-chemistry.org

Other successful catalytic systems have also been developed. For example, catalysts based on In(III)/BINOL have demonstrated high enantioselectivity due to the bifunctional nature of the catalyst, which activates both the alkyne and the aldehyde. organic-chemistry.org Copper-catalyzed systems, often in conjunction with chiral ligands like bis(oxazolinyl)pyridine (pybox), provide another effective route to enantiomerically enriched propargylic amines and, by extension, alcohols. nih.govnih.gov The enantiomeric purity of the propargylic alcohols produced through these methods is maintained in subsequent transformations, such as cycloaddition reactions. nih.gov

| Catalyst/Ligand System | Typical Substrates | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkynes + Aldehydes | Operationally simple, tolerates air and moisture, uses readily available materials. organic-chemistry.org | Up to >99% organic-chemistry.org |

| In(III) / BINOL | Terminal Alkynes + Aldehydes | Bifunctional catalyst activates both substrates. organic-chemistry.org | High enantioselectivity reported. organic-chemistry.org |

| Cu(I) / Chiral Ligands (e.g., Pybox) | Terminal Alkynes + Imines/Aldehydes | Provides access to chiral propargyl amines and alcohols. nih.gov | Good to high enantioselectivity. nih.gov |

| Chiral Lithium Binaphtholate | Lithium Acetylides + Carbonyls | Slow addition of carbonyl improves enantioselectivity. organic-chemistry.org | Good to high enantioselectivity. organic-chemistry.org |

Chemoenzymatic and Biocatalytic Strategies for Enantiopure Alkyne Alcohols

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. nih.gov For chiral propargylic alcohols, chemoenzymatic deracemization cascades have proven to be particularly effective. acs.orgnih.gov This strategy begins with an inexpensive racemic mixture of the propargylic alcohol. The process involves two key enzymatic steps performed in a one-pot sequence. researchgate.net

First, a peroxygenase enzyme, such as the one from Agrocybe aegerita (rAaeUPO), selectively oxidizes the racemic alcohol to the corresponding achiral propargylic ketone. acs.orgnih.gov Subsequently, an enantioselective alcohol dehydrogenase (ADH) reduces the ketone to a single enantiomer of the alcohol. The direction of the reduction is controlled by the choice of ADH; for example, the (R)-selective ADH from Lactobacillus kefir (LkADH) yields the (R)-alcohol, while the (S)-selective ADH from Thermoanaerobacter brokii (TbADH) produces the (S)-enantiomer. acs.orgnih.govresearchgate.net This method allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiopure product, achieving high yields and exceptional enantiomeric excess. acs.org This approach has been successfully applied to a wide range of propargylic alcohols. nih.govresearchgate.net

| Enzyme System | Process | Substrate Scope | Key Outcome |

|---|---|---|---|

| Peroxygenase (from Agrocybe aegerita) + (R)-selective ADH (from Lactobacillus kefir) | One-pot deracemization of racemic propargylic alcohols. | Broad range of aryl and alkyl propargylic alcohols. nih.gov | High yield (70-99%) and enantiomeric excess (>99% ee) of the (R)-alcohol. acs.orgresearchgate.net |

| Peroxygenase (from Agrocybe aegerita) + (S)-selective ADH (from Thermoanaerobacter brokii) | One-pot deracemization of racemic propargylic alcohols. | Broad range of aryl and alkyl propargylic alcohols. nih.gov | High yield (70-99%) and enantiomeric excess (>98% ee) of the (S)-alcohol. acs.orgresearchgate.net |

Reactivity Profiling and Stereocontrolled Functionalization of the Chiral Alkyne Alcohol Moiety

Once synthesized, the enantiopure (3R)-4-methylpent-1-yn-3-ol serves as a substrate for further stereocontrolled transformations. The reactivity of the alkyne unit is of particular interest, allowing for the introduction of new functional groups while preserving the integrity of the existing stereocenter.

Stereoselective Hydration and Hydrohalogenation of the Alkyne Unit

Stereoselective Hydration: The hydration of alkynes is a classic transformation that typically yields carbonyl compounds. lumenlearning.com For a terminal alkyne such as (3R)-4-methylpent-1-yn-3-ol, hydration proceeds with Markovnikov regioselectivity to furnish a methyl ketone. libretexts.orglibretexts.org The reaction is commonly catalyzed by a combination of a strong acid (e.g., H₂SO₄) and a mercury(II) salt (e.g., HgSO₄). jove.com The mechanism involves the initial formation of an enol intermediate, which rapidly tautomerizes to the more thermodynamically stable keto form. libretexts.orgjove.com

CH≡C-CH(OH)-R + H₂O --(H⁺, Hg²⁺)--> [H₂C=C(OH)-CH(OH)-R] (Enol intermediate) → H₃C-C(=O)-CH(OH)-R (Ketone product)

This transformation converts the alkyne into a ketone functional group without affecting the stereocenter at the C3 position. Milder, acid-free conditions using gold-based catalysts have also been developed for alkyne hydration, offering broader functional group compatibility. organic-chemistry.org

Stereoselective Hydrohalogenation: The electrophilic addition of halogens or hydrohalic acids to propargylic alcohols can follow several pathways, leading to a variety of functionalized products. The outcome is highly dependent on the substrate and reaction conditions. researchgate.net One important transformation is the Sₙ2' displacement of the hydroxyl group, which can be facilitated by reagents like LiBr/HBr. This reaction often proceeds in an anti-fashion, leading to the formation of bromoallenes with defined stereochemistry. nih.gov

Alternatively, electrophilic halogenation can lead to the formation of α-haloenones or β-haloenones. researchgate.net These reactions are distinct from the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds under acidic conditions. The control between these competing pathways allows for the selective synthesis of various halogenated building blocks from a common propargylic alcohol precursor, preserving the chiral information of the starting material. nih.gov

Oxidation and Reduction Pathways of the Hydroxyl Group

The tertiary hydroxyl group of (3R)-4-methylpent-1-yn-3-ol can be oxidized to the corresponding α,β-ynone, 4-methylpent-1-yn-3-one. This transformation is a key step in accessing a different class of reactive intermediates. Given the tertiary nature of the alcohol, strong oxidizing agents are typically required. Reagents such as manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) are commonly employed for the oxidation of propargylic alcohols. While MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, its application to tertiary propargylic alcohols often requires forcing conditions. DMP, a hypervalent iodine reagent, offers a milder alternative for the oxidation of a wide range of alcohols to their corresponding carbonyl compounds under neutral conditions.

Conversely, the stereoselective reduction of the resulting ynone, 4-methylpent-1-yn-3-one, provides a pathway back to the chiral alcohol. The reduction of prochiral ketones to chiral alcohols is a well-established transformation in asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, is a powerful method for the enantioselective reduction of a variety of ketones, including ynones. The stereochemical outcome of the CBS reduction is predictable based on the stereochemistry of the catalyst, allowing for the selective synthesis of either the (R) or (S) enantiomer of the alcohol. This method is particularly valuable for establishing the stereocenter with high enantiomeric excess.

Table 1: Selected Reagents for Oxidation and Reduction of the Hydroxyl Group

| Transformation | Reagent | Description |

| Oxidation | Manganese Dioxide (MnO₂) | A mild oxidant, often requiring elevated temperatures for tertiary alcohols. |

| Dess-Martin Periodinane (DMP) | A mild and selective hypervalent iodine reagent, effective at room temperature. | |

| Reduction | Corey-Bakshi-Shibata (CBS) Reagent | A chiral oxazaborolidine catalyst for the enantioselective reduction of ketones. |

Rearrangement Reactions and Isomerization of Propargylic Alcohols

Tertiary propargylic alcohols like (3R)-4-methylpent-1-yn-3-ol are susceptible to acid-catalyzed rearrangement reactions, primarily the Meyer-Schuster and Rupe rearrangements. These reactions lead to the formation of α,β-unsaturated carbonyl compounds and are often competing pathways.

The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the corresponding α,β-unsaturated aldehyde or ketone. For a terminal alkyne like (3R)-4-methylpent-1-yn-3-ol, the expected product would be an α,β-unsaturated aldehyde. The stereochemistry of the newly formed double bond (E/Z) can be influenced by the reaction conditions and the catalyst employed. While traditional methods using strong acids can lead to mixtures of isomers, modern catalytic systems offer improved selectivity. researchgate.netwikipedia.org

The Rupe rearrangement , on the other hand, typically occurs with tertiary propargylic alcohols that can form a stable carbocation intermediate, leading to the formation of an α,β-unsaturated ketone through a different pathway that involves the formation of an enyne intermediate. The competition between the Meyer-Schuster and Rupe pathways is influenced by the substitution pattern of the propargylic alcohol and the reaction conditions. researchgate.net The stereochemical integrity of the original chiral center is generally lost during these rearrangements due to the formation of achiral intermediates.

Palladium-Catalyzed Coupling Reactions of Alkynes

The terminal alkyne functionality of (3R)-4-methylpent-1-yn-3-ol is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The most prominent among these is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 2: Key Features of the Sonogashira Coupling of (3R)-4-Methylpent-1-yn-3-ol

| Feature | Description |

| Reactants | (3R)-4-methylpent-1-yn-3-ol and an aryl/vinyl halide |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and often a copper(I) co-catalyst (e.g., CuI) |

| Base | An amine base (e.g., triethylamine, diisopropylamine) |

| Key Advantage | Compatibility with the unprotected hydroxyl group and retention of stereochemistry. |

Application of (3R)-4-Methylpent-1-yn-3-ol as a Versatile Chiral Building Block

While specific documented applications of (3R)-4-methylpent-1-yn-3-ol are not extensively reported in the literature, its structural motifs are present in various classes of bioactive molecules and chiral ligands. The following sections discuss the potential applications of this compound based on the established utility of structurally similar chiral propargylic alcohols.

Utilization in the Total Synthesis of Bioactive Natural Products

Chiral propargylic alcohols are valuable intermediates in the total synthesis of a wide array of natural products. Their utility stems from the ability to transform the alkyne and alcohol functionalities into a diverse range of other functional groups with high stereocontrol. For instance, the propargylic alcohol moiety can be a precursor to chiral allenes, enones, and saturated or unsaturated polyketide fragments.

The stereocenter in (3R)-4-methylpent-1-yn-3-ol can serve as a crucial chiral anchor in a synthetic strategy, with the remainder of the molecule being constructed around it. The terminal alkyne allows for the introduction of various substituents through coupling reactions, while the hydroxyl group can direct subsequent stereoselective transformations on adjacent atoms. Although direct examples involving (3R)-4-methylpent-1-yn-3-ol are scarce, the general importance of this class of compounds in natural product synthesis suggests its potential as a valuable starting material.

Derivatization to Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. Chiral propargylic alcohols can serve as precursors for the synthesis of various types of chiral ligands. The hydroxyl group provides a handle for the introduction of phosphine (B1218219) groups, which are common coordinating moieties in transition metal catalysis. For example, reaction of the alcohol with a chlorophosphine in the presence of a base can yield chiral phosphinite ligands.

Furthermore, the rigid backbone and defined stereochemistry of (3R)-4-methylpent-1-yn-3-ol could be exploited in the design of novel organocatalysts. The combination of the chiral alcohol and the alkyne could lead to bifunctional catalysts capable of activating substrates through hydrogen bonding and π-stacking interactions. The modular nature of its synthesis would allow for the fine-tuning of the steric and electronic properties of the resulting ligands and catalysts.

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

The structural features of (3R)-4-methylpent-1-yn-3-ol are found in a number of biologically active compounds. The propargyl alcohol unit is a known pharmacophore in several approved drugs and is also present in various agrochemicals. The importance of chirality in the efficacy and safety of pharmaceuticals and agrochemicals is well-established, with single-enantiomer products often exhibiting improved therapeutic indices or enhanced target specificity. chiralpedia.com

Therefore, (3R)-4-methylpent-1-yn-3-ol represents a potentially valuable chiral building block for the synthesis of new pharmaceutical and agrochemical candidates. Its functional groups allow for a variety of chemical modifications to generate a library of derivatives for biological screening. The alkyne can be transformed into heterocycles, which are prevalent in drug molecules, and the chiral center can be crucial for achieving the desired biological activity. The development of efficient synthetic routes to enantiopure propargylic alcohols like (3R)-4-methylpent-1-yn-3-ol is therefore of significant interest to the pharmaceutical and agrochemical industries. google.com

Computational and Spectroscopic Methodologies in Research on Benzoic Acid and 3r 4 Methylpent 1 Yn 3 Ol

Theoretical Chemistry and Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for gaining insights into the intricate details of chemical reactions at the molecular level. Through the power of theoretical models, chemists can explore reaction pathways and predict outcomes with increasing accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and energetics of molecules, offering a balance between computational cost and accuracy. For benzoic acid, DFT studies have been instrumental in understanding a variety of its reactions. For instance, investigations into the iridium-catalyzed annulation of benzoic acids with alkynes have utilized DFT to probe the regioselectivity of C-H activation. These studies have revealed that both steric and coordination effects of substituents on the benzoic acid ring influence the reaction pathway. mdpi.com

In the context of chiral propargylic alcohols, a class to which (3R)-4-methylpent-1-yn-3-ol belongs, DFT calculations have been employed to elucidate the mechanisms of stereoselective reactions. Studies on Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition reactions, for example, have used DFT to map out the reaction coordinates and determine the transition states that govern the formation of specific stereoisomers. rsc.org Such computational insights are crucial for designing catalysts and reaction conditions that favor the desired product.

Computational Prediction of Stereochemical Outcomes and Chiral Induction

The ability to predict the stereochemical outcome of a reaction is a significant achievement of modern computational chemistry. For reactions involving chiral molecules like (3R)-4-methylpent-1-yn-3-ol, computational models can help rationalize and predict the induction of chirality. DFT calculations have been successfully used to explain the stereoselectivity in various catalytic asymmetric syntheses. nih.gov By modeling the transition states of competing reaction pathways, researchers can determine the energetic differences that lead to the preferential formation of one enantiomer over another. This predictive power is invaluable in the development of new synthetic methodologies for creating enantiomerically pure compounds, which are of paramount importance in fields such as pharmaceuticals. uv.es

For example, in the synthesis of chiral alcohols, computational studies can model the interaction between the substrate, the chiral catalyst, and the reagents to predict which face of a prochiral ketone will be preferentially attacked, thus determining the absolute configuration of the resulting alcohol. mdpi.com

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular interactions, allowing researchers to observe the behavior of molecules over time. This technique is particularly useful for studying the complex interplay between a catalyst and its substrate. In the case of benzoic acid, MD simulations have been used to investigate its aggregation in confined spaces, providing insights into how environmental constraints affect molecular organization and dynamics. unimi.itresearchgate.net

For chiral molecules like (3R)-4-methylpent-1-yn-3-ol, MD simulations are a powerful tool for understanding the mechanisms of chiral recognition. By simulating the interaction of enantiomers with a chiral catalyst or a chiral stationary phase, researchers can identify the key intermolecular forces—such as hydrogen bonding, steric hindrance, and electrostatic interactions—that are responsible for enantioselective recognition. nsf.govscirp.orgnih.govresearchgate.netfigshare.com These simulations can guide the design of more effective chiral catalysts and separation media.

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Characterization

While computational methods provide theoretical insights, experimental techniques are essential for the definitive characterization of chemical compounds. Advanced spectroscopic and chromatographic methods are indispensable for confirming molecular structures and determining stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation. chromatographyonline.combgb-analytik.com For chiral alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving good resolution. banglajol.info The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: General Parameters for Chiral HPLC Method Development for Chiral Alcohols

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H), Macrocyclic glycopeptide-based |

| Mobile Phase | n-Hexane/Isopropanol, n-Hexane/Ethanol |

| Modifier Concentration | 5-20% |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-254 nm) |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For benzoic acid, ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid group.

In the context of chiral molecules like (3R)-4-methylpent-1-yn-3-ol, NMR spectroscopy can be used to determine the absolute configuration. This is often achieved by derivatizing the alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers. researchgate.net The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration at the chiral center. nih.govacs.orgnih.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural information. The fragmentation patterns of alcohols in mass spectrometry are well-characterized and typically involve two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.comyoutube.comyoutube.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, while dehydration results in the loss of a water molecule. libretexts.orgyoutube.comyoutube.com Analysis of the fragment ions can help to confirm the structure of the alcohol. wikipedia.org

Table 2: Common Mass Spectrometry Fragmentation Pathways for Alcohols

| Fragmentation Pathway | Description | Resulting Ion |

| Alpha-Cleavage | Cleavage of a C-C bond adjacent to the hydroxyl group. | A resonance-stabilized oxygen-containing cation and an alkyl radical. |

| Dehydration | Elimination of a water molecule. | An alkene radical cation with a mass 18 amu less than the molecular ion. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. When a chromophore is in proximity to a stereocenter, its electronic transitions can be perturbed, leading to a characteristic CD spectrum. For chiral molecules that lack a strong intrinsic chromophore in the accessible UV-Vis region, derivatization with a suitable chromophoric group is a common strategy to induce a measurable CD spectrum that can be correlated to the absolute stereochemistry of the parent molecule.

In the context of determining the absolute configuration of (3R)-4-methylpent-1-yn-3-ol, which is a chiral secondary alcohol, derivatization with benzoic acid to form the corresponding benzoate (B1203000) ester, benzoic acid;(3R)-4-methylpent-1-yn-3-ol, introduces a benzoyl chromophore. The interaction of this chromophore with the chiral center allows for the application of the exciton (B1674681) chirality method, a well-established approach for assigning the absolute configuration of secondary alcohols.

The exciton chirality method is based on the through-space electronic coupling of two or more chromophores. In the case of a dibenzoate or a molecule with a single benzoate group and another interacting chromophore (like a double or triple bond), this coupling results in a split CD spectrum, often referred to as a CD couplet. The sign of this couplet—defined as the sign of the Cotton effect at the longer wavelength followed by the sign of the one at the shorter wavelength—is directly related to the helicity of the interacting chromophores. A positive exciton chirality (positive first Cotton effect, negative second) indicates a right-handed spatial arrangement, while a negative exciton chirality (negative first Cotton effect, positive second) signifies a left-handed arrangement.

For a molecule like this compound, the benzoate chromophore can interact with the carbon-carbon triple bond (alkyne) of the pent-1-yn-3-ol moiety. The spatial orientation of these two groups is dictated by the absolute configuration at the C3 stereocenter. By analyzing the preferred conformation of the molecule, the dihedral angle between the electric transition dipole moments of the benzoate and the alkyne can be predicted. This, in turn, allows for the prediction of the sign of the CD couplet.

The assignment of the absolute configuration is typically confirmed by comparing the experimentally measured CD spectrum with theoretical calculations. Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the CD spectrum for a known configuration (e.g., the R configuration). A match between the experimental spectrum and the calculated spectrum for the R enantiomer confirms the absolute configuration as (3R).

Below is a representative data table illustrating the kind of results that would be obtained from such an analysis. Please note that this data is hypothetical and serves to demonstrate the principles of the methodology, as specific experimental data for this compound is not publicly available.

| Parameter | Experimental Data | Calculated Data for (3R)-enantiomer |

| First Cotton Effect (λmax) | ~235 nm | 237 nm |

| Sign of First Cotton Effect | Positive (+) | Positive (+) |

| Second Cotton Effect (λmax) | ~220 nm | 222 nm |

| Sign of Second Cotton Effect | Negative (-) | Negative (-) |

| Conclusion | Positive Exciton Chirality | Positive Exciton Chirality |

| Assigned Absolute Configuration | R | - |

Emerging Trends and Future Directions in Research

Synergistic Applications of Benzoic Acid and Chiral Alkyne Alcohols in Tandem Catalysis

Tandem catalysis, where multiple catalytic transformations occur in a single pot, represents a highly efficient approach to molecule construction. A promising area of research is the development of synergistic systems where a carboxylic acid and a chiral alcohol or their derivatives work in concert. For instance, a one-pot tandem protocol could involve the chemoselective oxidation of a primary alcohol to an aldehyde, catalyzed by a copper(II) system, followed by an organocatalyzed enantioselective aldol (B89426) reaction. researchgate.net

In a hypothetical synergistic system involving benzoic acid and (3R)-4-methylpent-1-yn-3-ol, the benzoic acid could act as a co-catalyst or proton shuttle to activate substrates, while a metal complex coordinated to the chiral alcohol directs the stereochemical outcome. Another possibility involves the rhodium-catalyzed decarboxylative cross-coupling of β-keto acids with alkynes to form γ,δ-unsaturated ketones. nih.gov This highlights a potential reaction pathway where the alkyne moiety of (3R)-4-methylpent-1-yn-3-ol could participate in C-C bond formation under tandem catalysis conditions, potentially modulated by a carboxylic acid additive.

Design and Synthesis of Novel Bifunctional Catalysts Incorporating Carboxylic Acid Moieties for Asymmetric Transformations

Bifunctional catalysts, which possess two distinct catalytic sites within a single molecule, offer a powerful strategy for achieving high selectivity by mimicking the cooperative action of enzymes. nih.gov There is significant interest in designing chiral ligands that incorporate a carboxylic acid group. rsc.org These catalysts can simultaneously activate both the nucleophile and the electrophile, often leading to enhanced reactivity and stereocontrol. beilstein-journals.org

A future research direction involves using (3R)-4-methylpent-1-yn-3-ol as the chiral backbone for a new class of bifunctional catalysts. The hydroxyl group provides a handle for attaching a linker arm terminating in a benzoic acid moiety. The resulting ligand would possess a chiral center to induce asymmetry and a carboxylic acid group to act as a Brønsted acid or a hydrogen-bond donor, directing the approach of a substrate. Such catalysts could be applied to a variety of asymmetric transformations.

| Catalyst Type | Activating Groups | Potential Application | Enantioselectivity |

| Bifunctional Amino Catalyst | Thio-urea and Tertiary Amine | Asymmetric Cyclization | Moderate to Good |

| Bifunctional Phosphine (B1218219) | Carboxamide and Phosphine | Gold-Catalyzed Additions | Variable |

| Hypothetical Bifunctional Catalyst | Chiral Alcohol & Carboxylic Acid | Asymmetric Aldol or Michael Additions | High (Predicted) |

This interactive table showcases examples of bifunctional catalyst types and their applications, highlighting the potential for a novel catalyst derived from the specified compounds.

Development of Advanced Synthetic Strategies for Complex Chiral Molecules Utilizing (3R)-4-Methylpent-1-yn-3-ol Derivatives

Chiral propargyl alcohols, such as (3R)-4-methylpent-1-yn-3-ol, are exceptionally versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netwikipedia.orgnih.gov The alkyne and alcohol functionalities serve as handles for a wide array of synthetic transformations. mdpi.comnih.gov

Advanced strategies focus on leveraging the reactivity of the alkyne for:

Asymmetric Alkynylation: The direct, enantioselective addition of terminal alkynes to aldehydes is a cornerstone reaction for preparing chiral propargyl alcohols. nih.govillinois.edu

Cycloaddition Reactions: The alkyne can participate in metal-catalyzed [2+2+2] cycloadditions to rapidly construct complex carbocyclic and heterocyclic systems. nih.gov

Coupling Reactions: Palladium and copper-catalyzed reactions, such as Sonogashira coupling, allow for the elaboration of the alkyne into more complex conjugated systems.

Reductions and Oxidations: Selective reduction of the alkyne can yield chiral allylic alcohols, while oxidation can lead to valuable ynone intermediates. nih.gov

A notable application of asymmetric alkyne addition was in the total synthesis of the marine natural product Leucascandrolide A, demonstrating the power of this methodology in constructing complex chiral architectures. wikipedia.org Derivatives of (3R)-4-methylpent-1-yn-3-ol can be envisioned as key intermediates in streamlined syntheses of other complex targets.

Flow Chemistry and Continuous Processing in Asymmetric Synthesis Involving these Scaffolds

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical synthesis. Performing reactions in continuous flow reactors instead of traditional batch flasks offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability.

The application of flow chemistry to asymmetric catalysis is particularly advantageous. For reactions involving the synthesis or transformation of (3R)-4-methylpent-1-yn-3-ol, a flow setup could enable:

Safer Handling of Reagents: Reactions involving potentially unstable intermediates or gaseous reagents can be conducted more safely on a small scale within the reactor.

Catalyst Immobilization and Recycling: Heterogeneous catalysts or immobilized homogeneous catalysts can be packed into columns, allowing for the continuous flow of reactants and easy separation of the product, thereby improving catalyst longevity and process economics.

Improved Selectivity: The precise temperature and residence time control in microreactors can minimize the formation of side products and improve the selectivity of delicate asymmetric transformations.

Research has demonstrated the successful use of flow systems for the dynamic kinetic resolution of alcohols and other asymmetric transformations, paving the way for their application in syntheses involving chiral alkyne scaffolds.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synergy between computational science and synthetic chemistry is accelerating the pace of discovery. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for designing novel catalysts and optimizing reaction conditions. chinesechemsoc.orgnih.gov For asymmetric reactions, ML models can be trained on existing reaction data to predict the enantioselectivity of new catalyst-substrate combinations with remarkable accuracy. rsc.orgrsc.orgresearchgate.net

In the context of (3R)-4-methylpent-1-yn-3-ol and benzoic acid, AI and ML could be applied in several ways:

Catalyst Design: Generative models can propose novel bifunctional catalyst structures, incorporating the chiral scaffold of the alcohol and the acidic moiety of benzoic acid, that are predicted to have high activity and enantioselectivity for a target reaction.

Reaction Optimization: ML algorithms can analyze a small set of initial experiments and predict the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess, reducing the time and resources required for experimental screening.

Predicting Reaction Outcomes: Deep neural networks can be trained to predict the stereochemical outcome of a reaction involving a chiral substrate like (3R)-4-methylpent-1-yn-3-ol, guiding synthetic planning.

| ML Application | Objective | Key Benefit |

| Catalyst Screening | Predict enantioselectivity of new ligands | Reduces experimental screening effort |

| Reaction Optimization | Identify optimal conditions (T, solvent, etc.) | Accelerates process development |

| Generative Design | Propose novel catalyst structures | Expands the scope of available catalysts |

This interactive table summarizes the key applications of machine learning in asymmetric catalysis relevant to the discussed compounds.

Q & A

Q. What are the most reliable methods for synthesizing benzoic acid from renewable biomass sources?

Q. How can researchers ensure the purity of benzoic acid in experimental settings?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for qualitative and quantitative analysis. Methodological steps include:

Q. What are the key challenges in synthesizing (3R)-4-methylpent-1-yn-3-ol with high enantiomeric excess?

The primary challenge lies in controlling stereochemistry during propargyl alcohol formation. Recommended strategies:

- Use of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric reduction of alkynones.

- Monitoring reaction progress via chiral GC or HPLC with a cyclodextrin-based column .

Advanced Research Questions

Q. How can contradictory solubility data for benzoic acid in mixed solvent systems be resolved?

Q. What mechanistic insights explain low yields in benzoic acid synthesis from quinic acid?

Competing pathways, such as over-deoxygenation to phenol or hydroquinone, reduce yields. To mitigate:

- Optimize formic acid concentration (20–30% v/v) to favor didehydroxylation over further reduction.

- Characterize byproducts via ¹³C NMR or GC-MS to identify degradation pathways .

Q. How can researchers design experiments to resolve unexpected stereochemical outcomes in (3R)-4-methylpent-1-yn-3-ol derivatives?

Advanced strategies include:

- Computational modeling (DFT) to predict transition-state geometries and steric effects.

- X-ray crystallography of intermediates to confirm spatial arrangements .

Example Workflow :

- Synthesize derivative: (3R)-4-methylpent-1-yn-3-ol + benzoyl chloride → ester.

- Analyze crystal structure to verify R-configuration retention.

Q. What methodologies are effective for studying the metabolic fate of benzoic acid in biological systems?

Isotopic labeling (¹⁴C or ²H) combined with LC-MS/MS enables tracking of benzoic acid metabolites. Key steps:

- Administer ¹⁴C-benzoic acid to in vitro models (e.g., hepatocytes).

- Extract metabolites using solid-phase extraction (SPE) and identify via fragmentation patterns .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of FeCl₃ vs. AlCl₃ in benzoic acid synthesis?

Discrepancies stem from solvent choice and substrate purity. For reproducibility:

- Use anhydrous solvents to prevent hydrolysis of Lewis acids.

- Pre-treat quinic acid with activated charcoal to remove phenolic impurities .

Q. How can researchers address inconsistencies in biological activity data for benzoic acid derivatives?

Standardize assay conditions:

- Control pH (e.g., 7.4 for physiological relevance).

- Use isogenic cell lines to minimize genetic variability in receptor-binding studies .

Methodological Best Practices

- Stereochemical Analysis : Always pair chiral chromatography with computational modeling for unambiguous assignments.

- Byproduct Identification : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) for structural elucidation.

- Data Validation : Cross-reference solubility and conductivity data with multiple techniques (e.g., gravimetry + spectroscopy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.